7-Bromo-4-methyl-3-(dimethylamino)-4h-1,2,4-vhiadiazin-1,1-dioxide
Description
7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide is a heterocyclic compound featuring a 1,2,4-thiadiazine ring system with sulfone (1,1-dioxide) functionality. The molecule is substituted with bromo (position 7), methyl (position 4), and dimethylamino (position 3) groups. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research. The dimethylamino group enhances solubility in polar solvents, while the bromo substituent may facilitate further functionalization via cross-coupling reactions.
Properties
Molecular Formula |
C10H12BrN3O2S |
|---|---|
Molecular Weight |
318.19 g/mol |
IUPAC Name |
7-bromo-N,N,4-trimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-amine |
InChI |
InChI=1S/C10H12BrN3O2S/c1-13(2)10-12-17(15,16)9-6-7(11)4-5-8(9)14(10)3/h4-6H,1-3H3 |
InChI Key |
JQRCLZDLXGUSOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)S(=O)(=O)N=C1N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazine-1,1-dioxide using bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiadiazine derivatives with different oxidation states of sulfur.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of substituted thiadiazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs differ in substituents, core heterocycle arrangement, and oxidation states. Key comparisons include:
Key Observations :
- The target compound and 7-bromo-3-chloro analog share a bromo and methyl group but differ in the third substituent (dimethylamino vs. chloro). The dimethylamino group is electron-donating, increasing nucleophilicity at position 3 compared to the electron-withdrawing Cl in the benzothiadiazine analog.
- The benzothiadiazine core in incorporates a fused benzene ring, enhancing aromaticity and stability compared to the non-fused thiadiazine in the target compound.
- Compound 35 features a thiazinane (saturated six-membered ring) with a bulky phenoxy substituent, leading to distinct steric effects.
Key Observations :
- The target compound’s synthesis may parallel Compound 35 , but the dimethylamino group likely requires specialized alkylation steps (e.g., using methyl iodide and NaH).
- Lower yields in alkylation reactions (e.g., 32% for Compound 36 ) suggest steric hindrance from substituents like methyl groups could complicate synthesis.
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances polarity and solubility in polar aprotic solvents (e.g., DMF, DMAc) compared to the chloro-substituted benzothiadiazine .
- Electronic Effects : DFT studies on similar compounds indicate that electron-donating groups (e.g., -N(CH₃)₂) reduce molecular hardness (increase reactivity) versus electron-withdrawing groups (e.g., -Cl).
- Thermal Stability: Benzothiadiazines exhibit higher thermal stability due to aromatic conjugation, whereas non-fused thiadiazines (target compound) may decompose at lower temperatures.
Chemical Reactivity
- Cross-Coupling : The bromo substituent in the target compound enables Suzuki or Buchwald-Hartwig reactions, similar to Compound 35 .
- Nucleophilic Substitution: The dimethylamino group may undergo quaternization or oxidation, whereas the chloro group in is more susceptible to displacement (e.g., by amines).
- Ring Modifications: Non-S-oxidized 1,2,6-thiadiazines show reactivity at sulfur (e.g., oxidation to sulfoxides), but the target compound’s sulfone group is chemically inert.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
